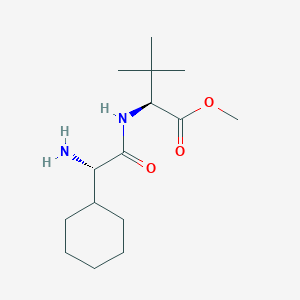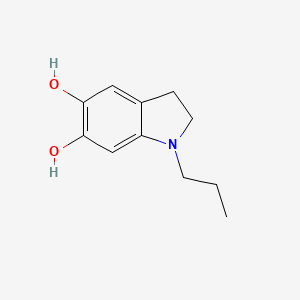
1H-Indole-5,6-diol, 2,3-dihydro-1-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-5,6-diol, 2,3-dihydro-1-propyl- is a chemical compound with the molecular formula C11H15NO2 It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Méthodes De Préparation
The synthesis of 1H-Indole-5,6-diol, 2,3-dihydro-1-propyl- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole structure. The reaction conditions typically include the use of methanesulfonic acid as a catalyst and methanol as the solvent .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
1H-Indole-5,6-diol, 2,3-dihydro-1-propyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form quinonoid structures, which are important intermediates in the synthesis of other biologically active molecules.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives, which may have different biological activities.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinonoid derivatives, while reduction with sodium borohydride can produce dihydroindole derivatives .
Applications De Recherche Scientifique
1H-Indole-5,6-diol, 2,3-dihydro-1-propyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting neurological disorders and cancer.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 1H-Indole-5,6-diol, 2,3-dihydro-1-propyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to changes in cellular processes. Additionally, it may bind to receptors, modulating their signaling pathways and influencing physiological responses.
The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in cancer research, it may inhibit enzymes involved in cell proliferation, while in neurological studies, it may modulate neurotransmitter receptors .
Comparaison Avec Des Composés Similaires
1H-Indole-5,6-diol, 2,3-dihydro-1-propyl- can be compared with other similar compounds, such as:
1H-Indole-5,6-diol, 2,3-dihydro-: This compound lacks the propyl group, which may affect its chemical properties and biological activities.
5,6-Dihydroxyindoline: This compound has similar hydroxyl groups but differs in its overall structure, leading to different reactivity and applications.
Indoline-5,6-diol:
The uniqueness of 1H-Indole-5,6-diol, 2,3-dihydro-1-propyl- lies in its specific substituents and the resulting chemical and biological properties, making it valuable for targeted research and applications.
Propriétés
Numéro CAS |
373382-97-9 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
1-propyl-2,3-dihydroindole-5,6-diol |
InChI |
InChI=1S/C11H15NO2/c1-2-4-12-5-3-8-6-10(13)11(14)7-9(8)12/h6-7,13-14H,2-5H2,1H3 |
Clé InChI |
SVCXUHURTDIETO-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCC2=CC(=C(C=C21)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


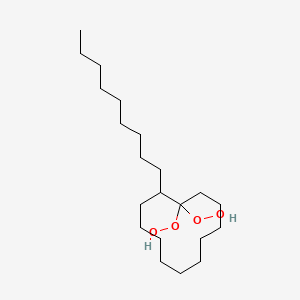
![2-[(3,4-Dimethoxyphenyl)(phenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14242917.png)
![Pyridine, 2-[2-(2,3,6-trifluorophenyl)-4-oxazolyl]-](/img/structure/B14242920.png)
oxo-lambda~5~-phosphane](/img/structure/B14242922.png)

![{2-[2-(Methylamino)(oxo)acetamido]anilino}(oxo)acetic acid](/img/structure/B14242935.png)


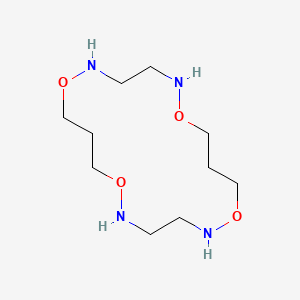
![1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)-](/img/structure/B14242957.png)
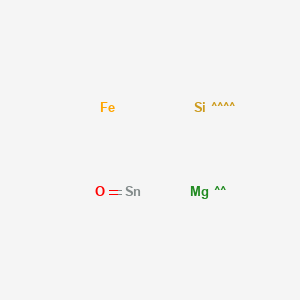
![Propan-2-yl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate](/img/structure/B14242967.png)
